molecular formula C10H14ClNO2 B066763 Amino-O-tolyl-acetic acid methyl ester hydrochloride CAS No. 191401-35-1

Amino-O-tolyl-acetic acid methyl ester hydrochloride

Cat. No. B066763
M. Wt: 215.67 g/mol
InChI Key: IKDHYWCEIUBSOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amino acid methyl ester hydrochlorides, including structures similar to Amino-O-tolyl-acetic acid methyl ester hydrochloride, can be achieved through reactions involving amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method has been noted for its compatibility with both natural and synthetic amino acids, yielding good to excellent results (Jiabo Li & Y. Sha, 2008).

Molecular Structure Analysis

While specific details on the molecular structure analysis of Amino-O-tolyl-acetic acid methyl ester hydrochloride are scarce, the general approach to studying similar compounds involves spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry. These techniques allow for the elucidation of molecular frameworks and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Amino-O-tolyl-acetic acid methyl ester hydrochloride participates in a variety of chemical reactions, owing to the active ester and amino groups present in its structure. It can undergo condensation, hydrolysis, and coupling reactions, which are fundamental in synthesizing more complex molecules or modifying its structure for specific applications (A. Shalaby et al., 1997).

Scientific Research Applications

  • Skin Permeation Enhancements : A study developed novel ionic liquids (ILs) based on amino acids, including methyl amino acid ester hydrochlorides, which showed improved permeation to model drugs. This research highlights the potential utility of such compounds in drug transdermal delivery systems (TDDSs) (Zheng et al., 2020).

  • Synthesis and Anti-inflammatory Potency : Another study involved the synthesis of new proteinogenic amino acids conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid "Diclofenac", using amino acid methyl esters. These compounds demonstrated significant anti-inflammatory activity (Shalaby et al., 1998).

  • Amphoteric Electrolyte Affinity Constants : Research from 1906 investigated the influence of methyl group introduction into an amino acid, including the effect on the corresponding methyl ester. This foundational work provides insight into the chemical properties of such compounds (Johnston, 1906).

  • Convenient Synthesis Methods : A 2008 study presented a method for preparing amino acid methyl ester hydrochlorides, demonstrating compatibility with various amino acids. This method could be useful in synthesizing a range of similar compounds for research purposes (Li & Sha, 2008).

  • Antimycobacterial Agents : Research on theophylline-7-acetic acid derivatives with amino acids found that amino acid methyl ester hydrochlorides have potential as lead compounds in developing antimycobacterial agents (Voynikov et al., 2014).

properties

IUPAC Name

methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDHYWCEIUBSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-O-tolyl-acetic acid methyl ester hydrochloride

CAS RN

191401-35-1
Record name Amino-o-tolyl-acetic acid methyl ester hydrochloride
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